3-(4-Methylbenzyl)piperidine hydrochloride
Overview
Description
3-(4-Methylbenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H19N·HCl and a molecular weight of 225.76 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 4-methylbenzyl group attached to the nitrogen atom of the piperidine ring. This compound is often used in research and development due to its unique chemical properties.
Scientific Research Applications
3-(4-Methylbenzyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological systems and interactions due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
The safety data sheet from Sigma-Aldrich indicates that 3-(4-Methylbenzyl)piperidine hydrochloride is a combustible solid. It does not have a defined flash point. The compound is classified under WGK 3, indicating a high hazard to water . More detailed safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS).
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzyl)piperidine hydrochloride typically involves the alkylation of piperidine with 4-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted benzyl derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxybenzyl)piperidine hydrochloride
- 4-(4-Methylbenzyl)piperidine hydrochloride
- 4-(4-Fluoro-2-methylbenzyl)piperidine hydrochloride
Uniqueness
3-(4-Methylbenzyl)piperidine hydrochloride is unique due to the presence of the 4-methylbenzyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and interactions in various applications .
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-11-4-6-12(7-5-11)9-13-3-2-8-14-10-13;/h4-7,13-14H,2-3,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFZRJGJCRIXLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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